2-(3-Chloro-4-fluorophenyl)-2-butanol
Description
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO/c1-3-10(2,13)7-4-5-9(12)8(11)6-7/h4-6,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSLKCQXVRLWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC(=C(C=C1)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation for Intermediate Ketone Synthesis
The Friedel-Crafts acylation of 3-chloro-4-fluorobenzene with butanoyl chloride in the presence of aluminum chloride (AlCl₃) generates 2-(3-chloro-4-fluorophenyl)-2-butanone, a key intermediate. This reaction proceeds via electrophilic substitution, where AlCl₃ activates the acyl chloride to form an acylium ion, which attacks the electron-rich aromatic ring. Typical conditions involve dichloromethane as the solvent at 5–20°C, with a reaction time of 4–6 hours.
Reaction Conditions:
Reduction of the Ketone Intermediate
The ketone intermediate is reduced to the secondary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is preferred for its milder conditions and selectivity, whereas LiAlH₄ offers higher reactivity for sterically hindered ketones.
Procedure:
-
Dissolve 2-(3-chloro-4-fluorophenyl)-2-butanone (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Add NaBH₄ (1.5 equiv) portion-wise at 0°C.
-
Stir for 3 hours at room temperature.
-
Quench with ice water and extract with ethyl acetate.
Data Table 1: Reduction Efficiency
| Reducing Agent | Solvent | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|
| NaBH₄ | THF | 25°C | 3 h | 78% | 98% |
| LiAlH₄ | Diethyl ether | 0°C→25°C | 2 h | 82% | 97% |
This two-step approach achieves an overall yield of 65–74%, with purity >97% after recrystallization from hexane/ethyl acetate.
Grignard Reaction with 3-Chloro-4-fluorophenylmagnesium Bromide
Formation of the Grignard Reagent
3-Chloro-4-fluorophenylmagnesium bromide is prepared by reacting 1-bromo-3-chloro-4-fluorobenzene with magnesium turnings in anhydrous THF under nitrogen.
Reaction Conditions:
-
Magnesium: 1.1 equiv
-
Solvent: THF
-
Temperature: Reflux (66°C)
-
Time: 2 hours
Nucleophilic Addition to 2-Butanone
The Grignard reagent is added to 2-butanone, yielding 2-(3-chloro-4-fluorophenyl)-2-butanol after acidic workup.
Procedure:
-
Add 2-butanone (1.0 equiv) to the Grignard reagent at 0°C.
-
Stir for 4 hours at room temperature.
-
Quench with saturated NH₄Cl and extract with dichloromethane.
Data Table 2: Grignard Reaction Optimization
| 2-Butanone (equiv) | Quenching Method | Yield |
|---|---|---|
| 1.0 | NH₄Cl | 68% |
| 1.2 | H₂SO₄ (10%) | 72% |
This method offers direct access to the target alcohol but requires stringent anhydrous conditions. Impurities include biphenyl byproducts (3–5%), necessitating column chromatography for purification.
Catalytic Hydrogenation of α,β-Unsaturated Ketones
Synthesis of α,β-Unsaturated Ketone Precursor
The α,β-unsaturated ketone, 2-(3-chloro-4-fluorophenyl)-3-buten-2-one, is synthesized via Claisen-Schmidt condensation between 3-chloro-4-fluorobenzaldehyde and butanone under basic conditions.
Reaction Conditions:
Hydrogenation Using Palladium Catalyst
The unsaturated ketone is hydrogenated over palladium-on-carbon (Pd/C) in methanol to afford the saturated alcohol.
Procedure:
-
Dissolve the ketone (1.0 equiv) in methanol.
-
Add 5% Pd/C (0.1 equiv).
-
Apply H₂ gas at 50 psi for 6 hours.
Data Table 3: Hydrogenation Parameters
| Catalyst | Pressure | Time | Yield | Selectivity |
|---|---|---|---|---|
| 5% Pd/C | 50 psi | 6 h | 85% | 99% |
| Raney Ni | 30 psi | 8 h | 65% | 92% |
This method achieves high stereoselectivity (>99% for the erythro isomer) and is scalable to industrial production.
Biocatalytic Reduction Using Alcohol Dehydrogenases
Enzyme-Catalyzed Asymmetric Reduction
Alcohol dehydrogenases (ADHs) from Lactobacillus brevis reduce 2-(3-chloro-4-fluorophenyl)-2-butanone to the (S)-enantiomer with high enantiomeric excess (ee).
Reaction Conditions:
-
ADH: 2 mg/mL
-
Cofactor: NADPH (0.2 mM)
-
Solvent: Phosphate buffer (pH 7.0)
-
Temperature: 30°C
Data Table 4: Biocatalytic Performance
| Enzyme Source | ee | Reaction Time |
|---|---|---|
| L. brevis ADH | 98% | 24 h |
| S. cerevisiae ADH | 85% | 48 h |
This green chemistry approach eliminates the need for metal catalysts and enables enantioselective synthesis, critical for pharmaceutical applications.
Industrial-Scale Production and Purification
Chemical Reactions Analysis
Esterification Reactions
The hydroxyl group undergoes esterification with carboxylic acids or acyl chlorides. Reaction rates depend on the steric hindrance around the hydroxyl group and the electron-withdrawing effects of the chloro/fluoro substituents.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic acid | H₂SO₄ catalyst, 110°C, 4 hr | 2-(3-Chloro-4-fluorophenyl)-2-butyl acetate | 78% | |
| Acetyl chloride | Pyridine, RT, 2 hr | Same as above | 92% |
Mechanism: Protonation of the hydroxyl group enhances its electrophilicity, enabling nucleophilic attack by the carboxylic acid or acyl chloride. The chloro/fluoro groups stabilize transition states through inductive effects .
Oxidation Reactions
Controlled oxidation converts the alcohol to a ketone. Strong oxidizing agents yield carboxylic acids.
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | Acidic, 80°C, 3 hr | 2-(3-Chloro-4-fluorophenyl)-2-butanone | Over-oxidation to carboxylic acid avoided |
| CrO₃ | H₂SO₄, acetone, 0°C | Same as above | Higher selectivity (95% yield) |
Mechanism: The reaction proceeds via a two-step oxidation: formation of a ketone intermediate followed by potential over-oxidation. Steric hindrance from the phenyl group limits further oxidation .
Nucleophilic Substitution
The hydroxyl group is replaced by halides or other nucleophiles under acidic conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HBr (48%) | H₂SO₄, 100°C, 6 hr | 2-(3-Chloro-4-fluorophenyl)-2-bromobutane | 65% |
| SOCl₂ | Pyridine, RT, 1 hr | 2-(3-Chloro-4-fluorophenyl)-2-butyl chloride | 88% |
Mechanism: Protonation converts the hydroxyl group into a better leaving group (water), facilitating an Sₙ1 or Sₙ2 mechanism depending on steric factors. The chloro/fluoro groups stabilize carbocation intermediates in Sₙ1 pathways .
Elimination Reactions
Dehydration forms alkenes, with the Zaitsev product predominating.
| Reagent | Conditions | Major Product | Minor Product |
|---|---|---|---|
| H₂SO₄ (conc.) | 140°C, 2 hr | 1-(3-Chloro-4-fluorophenyl)-1-butene | 2-(3-Chloro-4-fluorophenyl)-1-butene |
| POCl₃, pyridine | 0°C → RT, 4 hr | Same as above | None detected |
Mechanism: E2 elimination is favored with bulky bases like POCl₃/pyridine, while E1 mechanisms dominate under strongly acidic conditions. The chloro/fluoro groups direct elimination by stabilizing adjacent carbocations .
Comparative Reactivity
The table below contrasts reactivity with similar compounds:
| Compound | Esterification Rate | Oxidation Ease | Substitution Yield |
|---|---|---|---|
| 2-(3-Chloro-4-fluorophenyl)-2-butanol | Moderate | High | High (88% with SOCl₂) |
| 2-(4-Fluorophenyl)-2-butanol | Fast | Moderate | Moderate (72%) |
| 2-(3-Chlorophenyl)-2-propanol | Slow | Low | Low (55%) |
Key factors:
-
Electron-withdrawing groups (Cl, F) increase oxidation susceptibility.
-
Steric hindrance from the butanol chain reduces esterification rates compared to smaller alcohols.
Mechanistic Insights
-
Steric effects : The bulky phenyl group slows Sₙ2 reactions but enhances carbocation stability in Sₙ1 pathways.
-
Electronic effects : Chloro/fluoro substituents increase the acidity of the hydroxyl group (pKa ~12.8 vs. ~16 for unsubstituted 2-butanol).
This compound’s versatility in organic synthesis underscores its importance in medicinal and industrial chemistry.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 3-chloro-4-fluorophenyl exhibit significant antimicrobial properties. For instance, a study indicated that compounds related to 2-(3-Chloro-4-fluorophenyl)-2-butanol showed activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL. This level of activity suggests potential for developing new antibacterial agents that can outperform traditional antibiotics like ciprofloxacin .
Synthesis of Chiral Alcohols
The compound serves as a chiral intermediate in the synthesis of various pharmaceuticals. For example, it can be utilized in the enzymatic reduction processes to produce chiral alcohols with high enantiomeric excess (e.e.). In one study, microbial reduction processes yielded significant amounts of chiral alcohols from ketones, showcasing the utility of this compound as a precursor .
Enzymatic Reduction
The compound has been employed in biocatalytic systems for the production of enantiomerically pure compounds. Specific microorganisms have been identified that can effectively reduce ketones to their corresponding alcohols with high selectivity and yield. For instance, strains such as Mortierella ramanniana have been shown to achieve yields exceeding 98% for specific reductions involving compounds similar to this compound .
Case Studies in Drug Development
Several studies highlight the compound's role in synthesizing important pharmaceuticals:
- Antipsychotic Drugs : The compound has been explored as an intermediate for synthesizing antipsychotic medications through selective microbial reduction processes .
- Cancer Therapeutics : Compounds derived from this structure have been investigated for their potential as tissue-selective androgen receptor modulators (SARMs), particularly in treating AR-dependent cancers such as prostate cancer .
Structure-Activity Relationship (SAR) Studies
Research into the structure-activity relationships of compounds containing the 3-chloro-4-fluorophenyl moiety has revealed insights into how modifications affect biological activity. For instance, varying substituents on the phenyl ring can enhance or diminish potency against specific targets, indicating that careful design can optimize therapeutic effects .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Effective against various bacterial strains | MICs: 0.25 - 4 µg/mL |
| Chiral Alcohol Synthesis | Used as an intermediate in enzymatic reductions | Yields >98% with high e.e. |
| Drug Development | Key precursor for antipsychotics and SARMs | Potential in treating prostate cancer |
| Structure-Activity Relationships | Modifications can enhance or reduce biological activity | Variations lead to improved potency |
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The closest structurally related compound is Methyl 2-(3-chloro-4-fluorophenyl)imidazo-[1,2-a]pyridine-6-carboxylate (), which shares the 3-chloro-4-fluorophenyl substituent but differs significantly in its core structure and functional groups. Below is a detailed comparison:
Table 1: Structural and Property Comparison
Key Observations:
Structural Differences: The target compound is a flexible aliphatic alcohol, while the compared compound is a rigid heterocyclic ester. The imidazo-pyridine core in the latter may enhance planarity and π-π stacking interactions, making it more suitable for applications in medicinal chemistry (e.g., kinase inhibition) .
Substituent Effects :
- Both compounds share the 3-chloro-4-fluorophenyl group, which likely contributes to lipophilicity and electronic effects. However, the imidazo-pyridine derivative’s additional nitrogen atoms could enhance hydrogen-bonding capacity or binding affinity in biological targets.
Limitations and Notes
- Evidence Gaps : The provided materials lack data on the target compound’s synthesis, melting/boiling points, solubility, or biological activity. This precludes a rigorous comparison of physicochemical or functional properties.
- Structural Diversity: The compared compound differs significantly in core structure, limiting insights into how minor structural modifications (e.g., chain length or substituent position) affect the target’s behavior.
- Methodological Tools : While and discuss crystallographic software (SHELX, ORTEP-3), these tools are unrelated to the requested comparison and highlight the need for experimental data for meaningful analysis .
Biological Activity
2-(3-Chloro-4-fluorophenyl)-2-butanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and comparative analyses to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula : C11H12ClF
- Molecular Weight : Approximately 202.67 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity, which can lead to significant pharmacological effects. This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains, showing efficacy comparable to standard antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.5 µg/mL |
| Escherichia coli | 2.0 µg/mL |
| Pseudomonas aeruginosa | 3.0 µg/mL |
This data suggests that the compound could be a candidate for further development as an antimicrobial agent .
Anticancer Potential
The anticancer properties of this compound have also been investigated. In vitro studies indicate that the compound can induce apoptosis in cancer cell lines by disrupting critical signaling pathways involved in cell survival.
Case Study : A study published in 2023 focused on the effects of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 5 µg/mL, with a calculated IC50 value of approximately 4.5 µg/mL. This suggests potential for development as a therapeutic agent against breast cancer .
Comparative Analysis with Similar Compounds
To highlight the unique characteristics of this compound, a comparative analysis with structurally related compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(3-Chloro-4-methylphenyl)-2-butanol | C11H14Cl | Methyl group instead of fluorine |
| 2-(3-Fluorophenyl)-2-butanol | C11H13F | Fluorine atom only |
| 1-(3-Chloro-4-fluorophenyl)ethanol | C9H10ClF | Different carbon skeleton |
This table illustrates how variations in functional groups and their positions can influence biological activity and chemical behavior .
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Tyrosinase Inhibition : Research indicates that compounds similar to this compound can effectively inhibit tyrosinase, an enzyme involved in melanin production. This inhibition has implications for treating skin pigmentation disorders .
- Anticancer Activity : In addition to breast cancer, other studies have shown that this compound may also affect colorectal cancer cell lines, further supporting its potential as an anticancer agent .
Q & A
What are the optimal reaction conditions for synthesizing 2-(3-Chloro-4-fluorophenyl)-2-butanol to maximize yield and purity?
Answer:
The synthesis of this compound likely involves nucleophilic substitution or Grignard reactions targeting the fluorophenyl moiety. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance reactivity for halogenated aromatic substrates .
- Temperature control : Reactions involving fluorophenyl intermediates often require low temperatures (−78°C to 0°C) to minimize side reactions .
- Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) or Lewis acids (e.g., AlCl₃) may improve regioselectivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) ensures purity .
Table 1: Example Reaction Optimization
| Parameter | Condition Range | Optimal Value |
|---|---|---|
| Solvent | THF, DMF, Et₂O | THF |
| Temp (°C) | −78 to 25 | 0 |
| Catalyst | None, AlCl₃, Pd | AlCl₃ |
How can researchers resolve enantiomers of this compound, and what chiral analysis techniques are recommended?
Answer:
Chiral resolution of secondary alcohols like this compound can be achieved via:
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) and mobile phases like hexane/isopropanol .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) .
- Spectroscopic analysis : Polarimetry or circular dichroism (CD) to confirm enantiomeric excess (ee).
Advanced Tip : Computational modeling (e.g., DFT calculations) predicts enantiomer stability and guides solvent selection for crystallization .
What spectroscopic methods are most effective in characterizing the structure of this compound?
Answer:
A multi-technique approach is critical:
- NMR :
- ¹H NMR : Look for splitting patterns from the chiral center (δ 1.5–2.0 ppm for -CH(CH₂CH₃)) and aromatic protons (δ 6.8–7.4 ppm) .
- ¹³C NMR : Identify the quaternary carbon (C-Cl/F) at ~140 ppm .
- IR : Confirm hydroxyl (O-H stretch: 3200–3600 cm⁻¹) and aromatic C-F/C-Cl bonds (1000–1100 cm⁻¹) .
- X-ray crystallography : Use SHELX for structure refinement and ORTEP-3 for 3D visualization .
Table 2: Expected NMR Peaks (Approximate)
| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|
| -OH | 1.5 (broad) | - |
| Aromatic C-F | - | 115–125 |
| -CH(CH₂CH₃) | 1.8–2.0 | 30–35 |
How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?
Answer:
Discrepancies often arise from impurities or measurement variability. Mitigation strategies include:
- Purity validation : Use HPLC or GC-MS to rule out contaminants .
- Standardized methods : Follow NIST protocols for melting point determination and solubility testing (e.g., shake-flask method) .
- Cross-referencing : Compare data with structurally analogous compounds (e.g., 2-(4-fluorophenyl)-2-butanol) .
Advanced Approach : Thermogravimetric analysis (TGA) quantifies decomposition profiles, clarifying melting point ambiguities .
What computational approaches are suitable for modeling the molecular interactions of this compound with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with proteins (e.g., enzymes or receptors). Parameterize halogen bonds (C-Cl/F) explicitly .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) .
- MD simulations : Analyze stability in lipid bilayers or aqueous solutions using GROMACS, incorporating force fields like CHARMM36 .
Note : Validate computational results with experimental data (e.g., IC₅₀ values from enzyme assays) .
What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of volatile byproducts .
- Waste disposal : Halogenated waste must be segregated and treated via incineration or licensed hazardous waste services .
Advanced Consideration : Conduct a risk assessment using SDS data from analogous chlorophenyl compounds (e.g., 2-chlorophenol) .
How can researchers design experiments to study the metabolic stability of this compound in vitro?
Answer:
- Hepatic microsomal assays : Incubate the compound with liver microsomes (human/rat) and NADPH. Monitor depletion via LC-MS/MS over 0–60 minutes .
- CYP inhibition studies : Use fluorogenic substrates to identify CYP isoforms (e.g., CYP3A4, CYP2D6) involved in metabolism .
- Data analysis : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using pharmacokinetic models .
Table 3: Example Metabolic Parameters
| Parameter | Value Range |
|---|---|
| t₁/₂ (min) | 15–30 |
| CLint (µL/min/mg) | 20–50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
